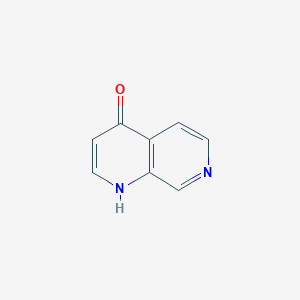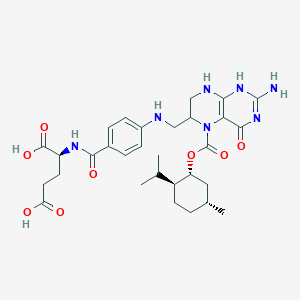
Cimetropium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimetropium is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which helps in reducing muscle spasms, particularly in the gastrointestinal tract .
Vorbereitungsmethoden
Cimetropium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Scopolamin ausgehen. Der Syntheseweg beinhaltet die Veresterung von Scopolamin mit bestimmten Reagenzien, um this compound zu erzeugen. Die industriellen Produktionsmethoden umfassen typischerweise die Verwendung fortschrittlicher organischer Synthesetechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Cimetropium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus this compound, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in this compound durch eine andere, häufig unter Verwendung spezifischer Reagenzien und Bedingungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Cimetropium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Antimuskarinika und deren chemischen Eigenschaften verwendet.
Biologie: Wird in der Forschung über die physiologischen Wirkungen von Antimuskarinika auf glatte Muskelgewebe eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Reizdarmsyndrom und anderen Magen-Darm-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzsubstanz in Qualitätskontrollprozessen verwendet
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Muskarinantagonist wirkt. Es bindet an muskarinische Rezeptoren an glatten Muskeln und blockiert die Wirkung von Acetylcholin, einem Neurotransmitter, der für Muskelkontraktionen verantwortlich ist. Diese Hemmung führt zu einer Reduzierung von Muskelkrämpfen und bietet Linderung bei Erkrankungen wie dem Reizdarmsyndrom .
Wirkmechanismus
Cimetropium exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic receptors on smooth muscles, blocking the action of acetylcholine, a neurotransmitter responsible for muscle contractions. This inhibition leads to a reduction in muscle spasms and provides relief from conditions like irritable bowel syndrome .
Vergleich Mit ähnlichen Verbindungen
Cimetropium ähnelt anderen Antimuskarinika wie Atropin, Hyoscyamin und Scopolamin. Es zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit als Antispasmodikum aus. Im Gegensatz zu einigen seiner Gegenstücke hat this compound eine direkte myolytische Wirkung, die zum Teil für seine Wirksamkeit bei der Reduzierung von Muskelkrämpfen verantwortlich ist .
Zu ähnlichen Verbindungen gehören:
- Atropin
- Hyoscyamin
- Scopolamin
- Ipratropium
- Tiotropium
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren pharmakokinetischen Eigenschaften und spezifischen klinischen Anwendungen .
Eigenschaften
CAS-Nummer |
150521-16-7 |
|---|---|
Molekularformel |
C21H28NO4+ |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |
InChI-Schlüssel |
QVVOZYKELHAIPX-MWGADRMYSA-N |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |
Isomerische SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5 |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |
Key on ui other cas no. |
150521-16-7 |
Synonyme |
(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



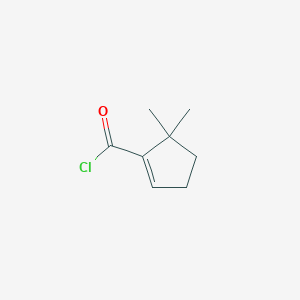
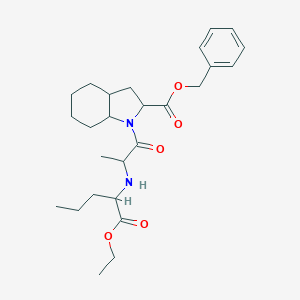

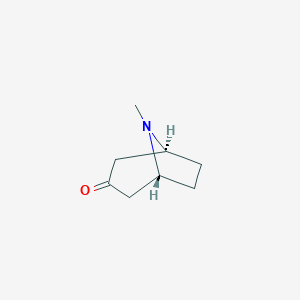
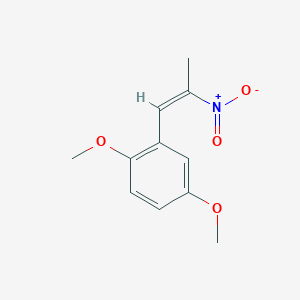
![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)


![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

